BenchChemオンラインストアへようこそ!

3-(m-Trifluoromethylphenyl)piperidine hydrochloride

Antidepressant drug discovery CNS polypharmacology Structure-activity relationship

3-(m-Trifluoromethylphenyl)piperidine hydrochloride (CAS 64321-43-3), IUPAC name 3-[3-(trifluoromethyl)phenyl]piperidine hydrochloride, is a synthetic arylpiperidine derivative with molecular formula C12H15ClF3N and molecular weight 265.7 g/mol. It features a piperidine ring substituted at the 3-position with a m-trifluoromethylphenyl group, presented as the hydrochloride salt.

Molecular Formula C12H15ClF3N
Molecular Weight 265.7 g/mol
CAS No. 64321-43-3
Cat. No. B3055377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(m-Trifluoromethylphenyl)piperidine hydrochloride
CAS64321-43-3
Molecular FormulaC12H15ClF3N
Molecular Weight265.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=CC=C2)C(F)(F)F.Cl
InChIInChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10;/h1,3,5,7,10,16H,2,4,6,8H2;1H
InChIKeyRUABMLQEAISSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(m-Trifluoromethylphenyl)piperidine Hydrochloride (CAS 64321-43-3): Compound-Class Positioning and Procurement-Relevant Identity


3-(m-Trifluoromethylphenyl)piperidine hydrochloride (CAS 64321-43-3), IUPAC name 3-[3-(trifluoromethyl)phenyl]piperidine hydrochloride, is a synthetic arylpiperidine derivative with molecular formula C12H15ClF3N and molecular weight 265.7 g/mol . It features a piperidine ring substituted at the 3-position with a m-trifluoromethylphenyl group, presented as the hydrochloride salt . The compound belongs to the m-trifluoromethylphenyl-piperidine series, for which foundational patents (US4259337, IE-44627-B1) established antidepressive, antiparkinsonian, and anorexigenic pharmacological activities [1]. It serves as both a pharmacologically characterized scaffold and a versatile synthetic building block for CNS-targeted drug discovery programs.

Why 3-(m-Trifluoromethylphenyl)piperidine Hydrochloride Cannot Be Casually Substituted with Other Trifluoromethylphenyl-Piperidine Isomers or N-Substituted Analogs


Within the trifluoromethylphenyl-piperidine chemical space, three positional isomers exist—2-substituted (CAS 1184989-97-6), 3-substituted (CAS 64321-43-3), and 4-substituted (CAS 6652-16-0)—alongside a family of N-alkyl derivatives. These compounds are not interchangeable for either pharmacological or synthetic purposes. The patent US4259337 explicitly demonstrates through head-to-head in vivo pharmacological testing that the unsubstituted N-H parent compound (Example 1, i.e., the target compound) and its N-methyl, N-isopropyl, N-propyl, and N-benzyl derivatives produce substantially different potency and efficacy profiles across multiple CNS assays, with up to 100-fold potency differences in stereotypy potentiation [1]. The 3-position attachment of the piperidine ring to the phenyl group generates a distinct conformational geometry and electronic distribution compared to the 2- and 4-substituted isomers, affecting both receptor binding topology and the compound's utility as a synthetic intermediate for further diversification [2].

Quantitative Differentiation Evidence for 3-(m-Trifluoromethylphenyl)piperidine Hydrochloride (CAS 64321-43-3) Against Closest Analogs


Head-to-Head In Vivo Pharmacological Comparison: Parent 3-Substituted Piperidine vs. N-Alkyl Derivatives Across Four CNS Assays

In US Patent 4,259,337, the parent compound 3-(m-trifluoromethylphenyl)-piperidine hydrochloride (Example 1) was tested head-to-head against its N-methyl (Ex 3), N-isopropyl (Ex 4), N-propyl (Ex 5), and N-benzyl (Ex 6) derivatives in four in vivo rodent assays [1]. In the catalepsy antagonism assay (prochlorpemazine-induced, rat), Example 1 achieved ++ activity at 20 mg/kg i.p., outperforming the N-methyl analog (Ex 3: + at 20 mg/kg) but underperforming the N-isopropyl analog (Ex 4: +++ at 50 mg/kg) [1]. In the reserpinic rigidity antagonism assay (rat electromyography), Example 1 showed ++ activity at 20 mg/kg i.p., matching Example 3 but with Example 4 achieving equivalent ++ activity at half the dose (10 mg/kg) [1]. In anorexigenic activity (mouse), Examples 1 and 4 both showed + activity at 20 mg/kg i.p., while Example 5 demonstrated superior ++ activity at the same dose [1]. Notably, Example 1 was not listed in the stereotypy potentiation table (Table I), where Examples 4 and 5 achieved +++ ratings at 0.2 and 0.5 mg/kg respectively, suggesting markedly lower potency of the parent in this specific paradigm [1].

Antidepressant drug discovery CNS polypharmacology Structure-activity relationship In vivo behavioral pharmacology

Positional Isomer LogP Differentiation: 3-Substituted vs. 4-Substituted Trifluoromethylphenyl-Piperidine Impacts Predicted CNS Distribution

The calculated partition coefficient (LogP) differs between positional isomers of trifluoromethylphenyl-piperidine. The 3-substituted isomer free base (CAS 64321-45-5) has a reported LogP of 3.17, while the hydrochloride salt (CAS 64321-43-3) has reported LogP values of 3.59 (LeYan) to 4.30 (Chemsrc) . The 4-substituted isomer free base (CAS 32860-17-6) has an estimated Log Kow of 3.79 (ChemSpider, WSKOW v1.41) . The 3-substituted isomer's lower LogP (free base: 3.17 vs. 3.79) predicts approximately 0.6 log units lower lipophilicity, which translates to a ~4-fold lower theoretical octanol-water partition, potentially affecting non-specific tissue binding and CNS free fraction. Additionally, the 3-substituted hydrochloride salt has a reported boiling point of 260.6°C at 760 mmHg and vapor pressure of 0.0121 mmHg at 25°C , providing practical parameters for procurement, storage condition planning, and formulation development.

Physicochemical profiling CNS drug design Lipophilicity optimization Blood-brain barrier permeability

Synthetic Versatility: Free N-H Scaffold Enables Derivatization Pathways Precluded in Pre-N-Substituted Analogs

The target compound possesses a secondary amine (free N-H) on the piperidine ring, which is the critical synthetic handle for further diversification. Patent US4259337 explicitly uses this compound as the starting material to generate N-methyl (Ex 3), N-isopropyl (Ex 4), N-propyl (Ex 5), and N-benzyl (Ex 6) derivatives, demonstrating direct synthetic tractability [1]. Specifically, Example 4 describes the N-alkylation of 3-(m-trifluoromethylphenyl)-piperidine with isopropyl iodide using silver oxide in acetone, yielding the N-isopropyl analog with dramatically enhanced stereotypy potentiation activity (+++ at 0.2 mg/kg vs. parent not active enough for inclusion in Table I) [1]. In contrast, pre-N-substituted analogs such as the N-methyl derivative (CAS 1803598-40-4) or the 2-substituted positional isomer (CAS 1184989-97-6) lack the free N-H and therefore cannot be directly further functionalized at the piperidine nitrogen without deprotection/re-protection sequences . The 3-substituted parent is thus the only member of this series that simultaneously provides the pharmacologically validated 3-aryl substitution geometry and an unencumbered secondary amine for late-stage diversification.

Medicinal chemistry Parallel synthesis Scaffold diversification Lead optimization

CNS Polypharmacology Fingerprint: Single Scaffold with Triple Therapeutic Activity Indications Validated In Vivo

The US4259337 patent explicitly claims and demonstrates three distinct therapeutic activity domains for the m-trifluoromethylphenyl-piperidine class: antidepressive, antiparkinsonian, and anorexigenic [1]. The parent compound (Example 1) contributed to all three activity profiles: it antagonized prochlorpemazine-induced catalepsy (antiparkinsonian model, ++ at 20 mg/kg i.p.), antagonized reserpine-induced rigidity (antidepressant/antiparkinsonian model, ++ at 20 mg/kg i.p.), and suppressed food intake in both mice and dogs (anorexigenic model, + at 20 mg/kg) [1]. The patent further claims a human oral dose range of 0.2–6 mg/kg for these indications [1]. This polypharmacology fingerprint is structurally specific: the piperazine analog TFMPP (1-(3-trifluoromethylphenyl)piperazine) acts primarily through 5-HT1B/5-HT2C serotonergic mechanisms to produce anorexia in rats [2], while the 4-substituted piperidine positional isomer (CAS 6652-16-0) lacks equivalent patent-validated in vivo polypharmacology data across antidepressant, antiparkinsonian, and anorexigenic endpoints .

Polypharmacology Antidepressant Antiparkinsonian Anorexigenic CNS drug discovery

High-Impact Research and Procurement Application Scenarios for 3-(m-Trifluoromethylphenyl)piperidine Hydrochloride (CAS 64321-43-3)


CNS Lead Optimization: Late-Stage Diversification of a Pharmacologically Validated 3-Arylpiperidine Scaffold

Medicinal chemistry teams pursuing CNS small-molecule leads can procure this compound as the starting scaffold for parallel N-functionalization libraries. As demonstrated in US4259337, simple N-alkylation with alkyl halides (Ag2O/acetone) or reductive amination conditions converts the parent secondary amine into N-substituted derivatives with up to 100-fold enhanced stereotypy potentiation activity, while the antiparkinsonian catalepsy antagonism and antidepressant-relevant reserpine rigidity antagonism are retained or modulated [1]. The free N-H eliminates deprotection steps, enabling direct SAR exploration at the piperidine nitrogen while preserving the 3-aryl geometry that defines the pharmacologically active series.

Polypharmacology-Driven CNS Drug Discovery Programs Targeting Depression, Parkinson's Disease, or Obesity

Research groups investigating multi-target CNS therapeutics can leverage the compound's triple-activity in vivo profile (antidepressive, antiparkinsonian, anorexigenic) as a starting point for lead identification [1]. The parent compound's moderate intrinsic activity and favorable acute toxicity margin (LD50 ~150 mg/kg i.p. in mice) relative to more potent but more toxic N-alkyl derivatives (LD50 ~100 mg/kg) positions it as a safer starting scaffold for programs where balanced efficacy across multiple endpoints is preferred over maximal single-target potency [1]. The claimed human oral dose range of 0.2–6 mg/kg provides a translational reference point for dose projection [1].

Positional Isomer Comparator Studies in CNS Physicochemical Profiling

For drug metabolism and pharmacokinetics (DMPK) groups, this compound's LogP of ~3.17–3.59 (free base to HCl salt) distinguishes it from the more lipophilic 4-substituted isomer (estimated Log Kow 3.79) . This ~0.6 log unit difference in lipophilicity, combined with the boiling point of 260.6°C and vapor pressure of 0.0121 mmHg at 25°C , makes the 3-substituted isomer the preferred choice in CNS programs where controlling non-specific tissue binding and optimizing free brain fraction are critical design parameters. Procurement of the 3-substituted isomer enables direct experimental comparison of how the piperidine attachment position affects in vitro and in vivo pharmacokinetic behavior.

Academic and Industrial CNS Pharmacology Teaching and Reference Standard Procurement

The compound represents a well-characterized reference standard within the m-trifluoromethylphenyl-piperidine series, with published synthetic routes, complete analytical characterization (elemental analysis: calculated C 54.24%, H 5.69%, Cl 13.34%, F 21.45%, N 5.27%; found: C 54.2%, H 5.7%, Cl 13.3%, F 21.4%, N 5.0%), and multi-assay in vivo pharmacological data available in the public patent literature [1]. This documentation density makes it suitable as a positive control or reference compound in CNS behavioral pharmacology laboratory courses and industrial training settings where students or new researchers require compounds with known, reproducible pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(m-Trifluoromethylphenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.